molecular formula C8H10O6S2 B13990852 2,3-Bis(acetylsulfanyl)butanedioic acid CAS No. 17660-55-8

2,3-Bis(acetylsulfanyl)butanedioic acid

Cat. No.: B13990852
CAS No.: 17660-55-8
M. Wt: 266.3 g/mol
InChI Key: IGEPXHZQIGLLRI-UHFFFAOYSA-N
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Description

2,3-Bis(acetylsulfanyl)butanedioic acid is a chemical compound with the molecular formula C8H10O6S2 It is known for its unique structure, which includes two acetylsulfanyl groups attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid. This reaction produces 2,3-diethyl xanthate-1,4-succinic acid, which is then hydrolyzed to yield 2,3-dimercaptosuccinate. The final step involves acidifying the 2,3-dimercaptosuccinate solution to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.

    Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimercaptosuccinic acid: Similar structure but with thiol groups instead of acetylsulfanyl groups.

    2,3-Diacetylmercaptobernsteinsaeure: Another derivative with similar functional groups.

Uniqueness

2,3-Bis(acetylsulfanyl)butanedioic acid is unique due to its acetylsulfanyl groups, which provide distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .

Properties

CAS No.

17660-55-8

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

2,3-bis(acetylsulfanyl)butanedioic acid

InChI

InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

IGEPXHZQIGLLRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O

Origin of Product

United States

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